

HPLC method for quantification of 5-hydroxy-N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: 5-hydroxy-N-methylpyridine-2-carboxamide

Cat. No.: B1322978

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An Application Note and Protocol for the Quantification of **5-hydroxy-N-methylpyridine-2-carboxamide** using High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of **5-hydroxy-N-methylpyridine-2-carboxamide** using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

5-hydroxy-N-methylpyridine-2-carboxamide is a pyridine carboxamide derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note details a reliable reverse-phase HPLC (RP-HPLC) method for its quantification. The methodology is based on established principles for the separation of polar aromatic compounds.^{[1][2]} Pyridine derivatives are often analyzed using RP-HPLC with C18 columns and a mobile phase consisting of an aqueous buffer and an organic solvent.^{[3][4][5]}

Experimental Protocols

Materials and Reagents

- **5-hydroxy-N-methylpyridine-2-carboxamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (LC-MS grade)
- Ammonium acetate (HPLC grade)
- Standard volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Elution	5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	270 nm (or optimal wavelength determined by UV scan)

Note: The gradient can be optimized to ensure the best separation from any impurities or matrix components.

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-hydroxy-N-methylpyridine-2-carboxamide** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix (e.g., plasma, formulation). A generic protocol for a clear solution is provided below. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.

- Dilute the sample containing **5-hydroxy-N-methylpyridine-2-carboxamide** with the mobile phase to an expected concentration within the calibration range.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative data for the HPLC method. These values should be determined during method validation.

Parameter	Expected Value
Retention Time (min)	~ 5 - 10
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** Analyze a blank and a spiked sample to ensure no interference at the retention time of the analyte.
- **Linearity:** Analyze the working standard solutions in triplicate to establish the calibration curve.
- **Accuracy:** Perform recovery studies by spiking a known amount of the standard into a blank matrix.
- **Precision:** Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample.
- **Robustness:** Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Signaling Pathways & Experimental Workflows

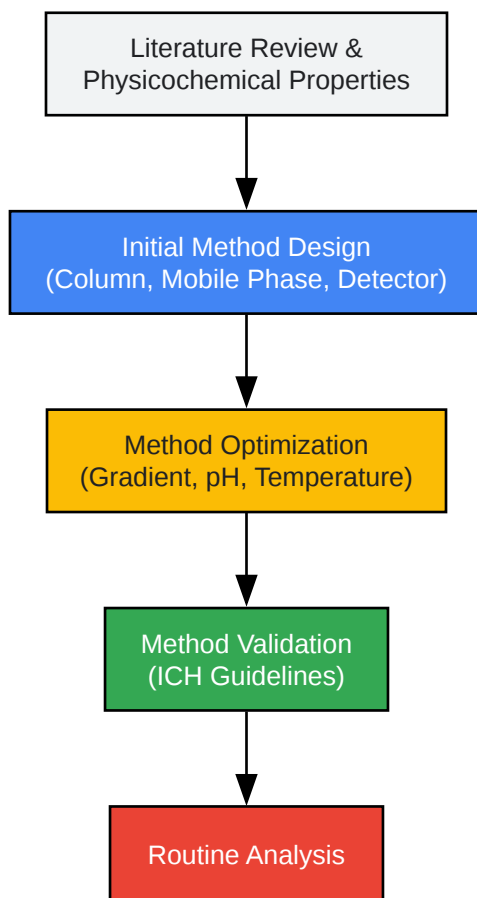
The following diagram illustrates the general experimental workflow for the quantification of **5-hydroxy-N-methylpyridine-2-carboxamide**.



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Caption: Experimental workflow for HPLC quantification.

The following diagram illustrates the logical relationship in method development.



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Caption: Logical flow of HPLC method development.

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